molecular formula C15H20FNO2 B11514421 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one

1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one

Cat. No.: B11514421
M. Wt: 265.32 g/mol
InChI Key: KCVBIAQOQBUVLW-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one is a synthetic organic compound with a complex structure It features a fluorine atom, a methyl group, and a morpholine ring attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the fluorine and methyl groups through electrophilic aromatic substitution reactions. The morpholine ring can be attached via nucleophilic substitution, and the butanone moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one involves its interaction with specific molecular targets. The fluorine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-ethanone
  • 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-propan-1-one

Comparison

Compared to these similar compounds, 1-(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-butan-1-one has a longer carbon chain, which may influence its chemical reactivity and biological activity. The presence of the butanone moiety can also affect its solubility and interaction with other molecules, making it unique in its class.

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

1-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)butan-1-one

InChI

InChI=1S/C15H20FNO2/c1-3-4-15(18)12-10-13(16)14(9-11(12)2)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3

InChI Key

KCVBIAQOQBUVLW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1C)N2CCOCC2)F

Origin of Product

United States

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